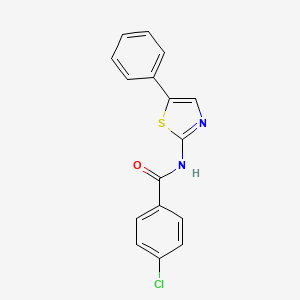![molecular formula C12H15N3O2S B5303090 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of compounds known as gamma-secretase modulators, which have been shown to reduce the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Mecanismo De Acción
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide works by modulating the activity of gamma-secretase, an enzyme that is responsible for the production of amyloid-beta peptides. By reducing the activity of gamma-secretase, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can decrease the production of amyloid-beta peptides, which are known to accumulate in the brains of Alzheimer's patients and contribute to the development of cognitive impairment.
Biochemical and Physiological Effects
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include a reduction in amyloid-beta peptide levels, an improvement in synaptic function, and a decrease in neuroinflammation. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is that it has been extensively studied in animal models of Alzheimer's disease, with promising results. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is that its mechanism of action is not fully understood, which may limit its potential for clinical development.
Direcciones Futuras
There are several future directions for research on N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide. One area of interest is the development of more potent and selective gamma-secretase modulators, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide on cognitive function and disease progression in animal models of Alzheimer's disease. Additionally, the safety and efficacy of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in human clinical trials needs to be evaluated before it can be considered for clinical use.
Métodos De Síntesis
The synthesis of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves the reaction of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been extensively studied for its potential therapeutic effects in animal models of Alzheimer's disease. In one study, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide was found to significantly reduce the production of amyloid-beta peptides in the brain of transgenic mice, leading to improved cognitive function. Other studies have also shown that N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can improve learning and memory in animal models of cognitive impairment.
Propiedades
IUPAC Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-12(2,3)10-14-15-11(18-10)13-9(16)8-6-5-7-17-8/h5-7H,4H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXQMRITJDSJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)

![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)
![2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5303049.png)

![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5303111.png)